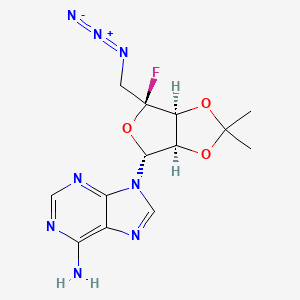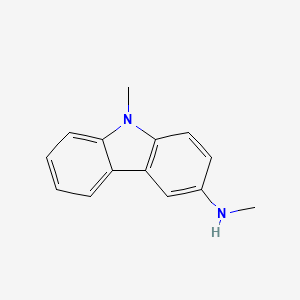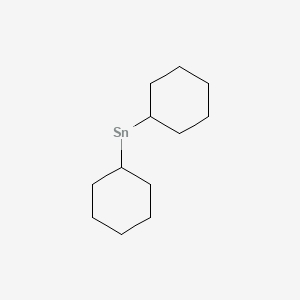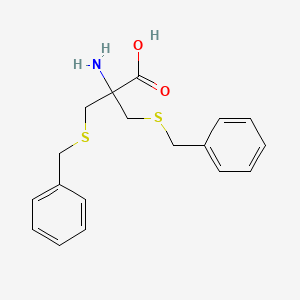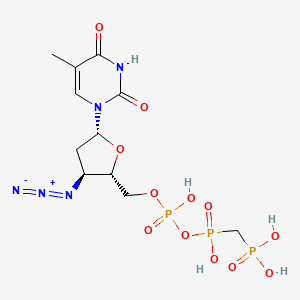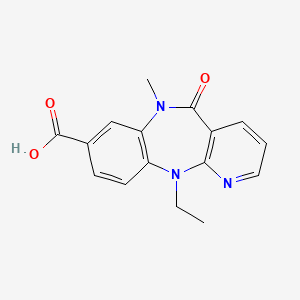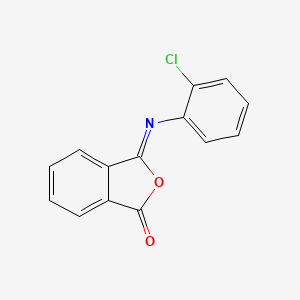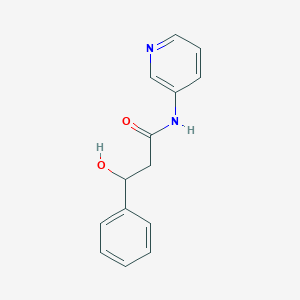
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pentafluorophenyl group, a cyclopropane ring, and an ethoxyphenyl group, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Chlorine Atom: The chlorination of the cyclopropane ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pentafluorophenyl Group: This step involves a nucleophilic substitution reaction where a pentafluorophenyl halide reacts with a suitable nucleophile.
Formation of the Carboxylate Ester: The final step involves esterification, where the carboxylic acid group is reacted with an alcohol (ethanol) in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Propiedades
Número CAS |
101492-37-9 |
|---|---|
Fórmula molecular |
C19H14ClF5O3 |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H14ClF5O3/c1-2-27-10-5-3-9(4-6-10)19(7-12(19)20)18(26)28-8-11-13(21)15(23)17(25)16(24)14(11)22/h3-6,12H,2,7-8H2,1H3/t12-,19+/m1/s1 |
Clave InChI |
LCCIDIGZMOSLJE-BLVKFPJESA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@]2(C[C@H]2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


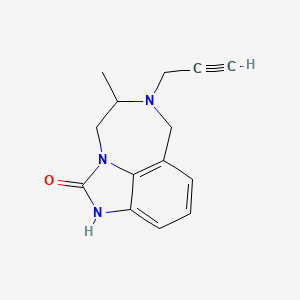
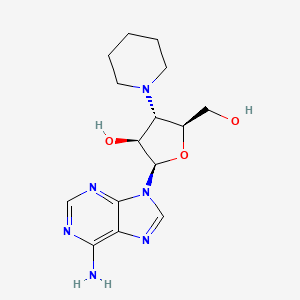
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
